molecular formula C24H25N5O3 B2809344 N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1207027-58-4

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No.: B2809344
CAS No.: 1207027-58-4
M. Wt: 431.496
InChI Key: MATZSLPDWLEJKY-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel pyrazole and imidazole derivatives, including those with furan components, often involves multi-step reactions, such as the Mannich base method. These compounds are then characterized using techniques like IR, NMR, and Mass spectrometry, providing insights into their molecular structure and potential for further modification (Idhayadhulla, Kumar, & Abdul, 2012).

Antimicrobial and Antiviral Applications

  • Some pyrazole derivatives exhibit significant antimicrobial activities. The exploration of these activities includes the synthesis of compounds followed by screening against various microbial strains, which could lead to the development of new antimicrobial agents (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
  • Pyrazole-based compounds have also been evaluated for their antiviral properties, including activity against the influenza A virus. Such studies are crucial for identifying potential leads for antiviral drug development (Wang, Kong, Wei, Wang, Wang, Hong, & Zhu, 2014).

Anticancer Research

  • The synthesis of pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities contribute to the search for novel anticancer agents. These compounds' biological evaluations can highlight their potential as molecular templates for further drug development (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Chemical Structure and Reactivity Studies

Molecular Docking and Biological Evaluation

  • The integration of synthetic chemistry with computational methods, such as molecular docking, allows for the prediction and evaluation of biological activity. This approach is instrumental in the early stages of drug discovery, guiding the synthesis of compounds with enhanced biological activities (El-Telbani, Ghanem, El-Essawy, & El-Sayed, 2011).

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-4-17(16-9-6-5-7-10-16)23(31)26-21-13-19(20-11-8-12-32-20)28-29(21)24-25-18(15(2)3)14-22(30)27-24/h5-15,17H,4H2,1-3H3,(H,26,31)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATZSLPDWLEJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C(C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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